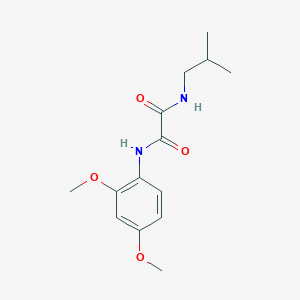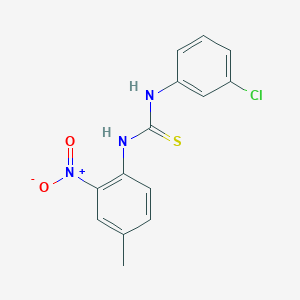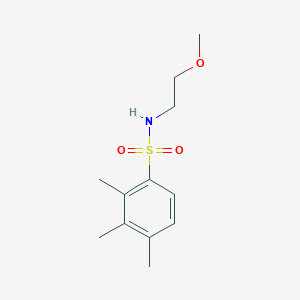![molecular formula C18H13ClF2O3 B4656583 6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B4656583.png)
6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one
Übersicht
Beschreibung
6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one, also known as DBCO, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DBCO belongs to the class of chromenones and is widely used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has numerous scientific research applications due to its unique properties. It is widely used as a bioconjugation reagent for labeling biomolecules, such as proteins, nucleic acids, and carbohydrates. This compound reacts with azide-functionalized molecules through copper-free click chemistry, which is a highly specific and efficient reaction. This labeling technique is widely used in the fields of biochemistry, cell biology, and drug discovery.
Wirkmechanismus
6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one acts as a bioconjugation reagent by reacting with azide-functionalized molecules through copper-free click chemistry. The reaction involves the formation of a covalent bond between the this compound and azide-functionalized molecules, resulting in the labeling of the biomolecule. The reaction is highly specific and efficient, making this compound an ideal bioconjugation reagent.
Biochemical and Physiological Effects:
This compound does not exhibit any significant biochemical or physiological effects. It is a non-toxic compound that is widely used in various fields of research. However, it is important to note that the labeling of biomolecules with this compound may affect their biochemical and physiological properties.
Vorteile Und Einschränkungen Für Laborexperimente
6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has several advantages for lab experiments. It is a highly specific and efficient bioconjugation reagent that can be used for labeling biomolecules in various fields of research. This compound is also stable and easy to handle, making it an ideal reagent for lab experiments. However, there are some limitations to using this compound. The labeling of biomolecules with this compound may affect their biochemical and physiological properties, and the labeling efficiency may vary depending on the biomolecule.
Zukünftige Richtungen
There are several future directions for 6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one research. One possible direction is the development of new this compound derivatives with improved properties, such as increased labeling efficiency and reduced toxicity. Another direction is the application of this compound in the development of new diagnostic and therapeutic agents. This compound can be used to label biomolecules, such as antibodies and peptides, for targeted delivery of drugs and imaging agents. Additionally, the use of this compound in the development of new biosensors and diagnostic assays is another future direction for research.
Eigenschaften
IUPAC Name |
6-chloro-7-[(2,6-difluorophenyl)methoxy]-4-ethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2O3/c1-2-10-6-18(22)24-16-8-17(13(19)7-11(10)16)23-9-12-14(20)4-3-5-15(12)21/h3-8H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEZQDFZFAITSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3-methoxyphenyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4656516.png)
![N-(2,5-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4656522.png)


![2-chloro-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B4656561.png)
![3-({[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4656564.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-cyclohexylacetamide](/img/structure/B4656568.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydro-2(1H)-isoquinolinecarbothioamide](/img/structure/B4656575.png)
![4-nitro-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4656590.png)


![N-(4-bromo-3-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4656623.png)
![ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate](/img/structure/B4656631.png)